![molecular formula C16H12N6 B8196820 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl](/img/structure/B8196820.png)
4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl
Overview
Description
4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C16H12N6 and its molecular weight is 288.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Angiotensin II Receptor Antagonists : Novel 1H-1,2,4-triazole analogs with biphenylmethyl groups, related to 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl, have been identified as potent angiotensin II receptor antagonists (Reitz et al., 1994). This suggests potential applications in the treatment of hypertension and related cardiovascular diseases.
Nonpeptide Angiotensin II Antagonists : Similar to the above, the synthesized 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles, derivatives of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl, have shown potential as nonpeptide angiotensin II antagonists (Ashton et al., 1993).
Pharmacological Properties : Compounds synthesized from 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl have exhibited significant pharmacological properties (Kamble et al., 2017).
Antimicrobial and Antitubercular Activities : Some synthesized compounds have shown promising antibacterial and antitubercular activity against various bacteria, including Pseudomonas aeruginosa, E. coli, Staphylococcus aureus, and Salmonella typhosa (Jadhav et al., 2009).
Antioxidant Properties : Some compounds have also demonstrated antimicrobial and antioxidant properties, compared to standard antioxidants (Yüksek et al., 2020).
Optoelectronic and Biological Applications : AIE-active luminogens derived from tetraphenylethene and biphenyl, which include triazoles, can self-assemble into high emission efficiency nanofibers, potentially benefiting optoelectronic and biological applications (Yuan et al., 2012).
properties
IUPAC Name |
1-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c1-5-15(21-11-17-9-19-21)6-2-13(1)14-3-7-16(8-4-14)22-12-18-10-20-22/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZACSTTKRQFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NC=N3)N4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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